3-Amino-1-cyclopentylthiourea

Descripción

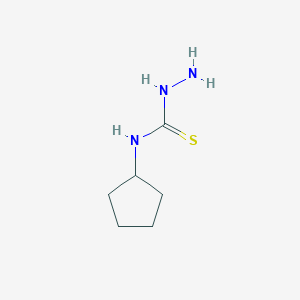

3-Amino-1-cyclopentylthiourea: is an organosulfur compound with the molecular formula C6H13N3S . It is a derivative of thiourea, where the amino group is attached to the first carbon of the cyclopentyl ring.

Propiedades

IUPAC Name |

1-amino-3-cyclopentylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c7-9-6(10)8-5-3-1-2-4-5/h5H,1-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVWXYUYZJUUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopentylthiourea typically involves the reaction of cyclopentylamine with thiocarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Functionalization of Cyclopentane Intermediates

While not directly addressing 3-amino-1-cyclopentylthiourea, the synthesis of (1R,3S)-3-amino-1-cyclopentanol provides insights:

-

Hydrogenation : Cyclopentene intermediates undergo catalytic hydrogenation (Pd/C, 20–50°C, 0.1–1 MPa H₂) to yield cyclopentanol derivatives .

-

Chiral Induction : Asymmetric cycloaddition with N-acylhydroxyamines introduces stereochemistry, a strategy applicable to cyclopentylthiourea functionalization .

Reactivity with Phosphites and Orthoesters

3-Amino-1,2,4-triazoles react with diethyl phosphite and triethyl orthoformate to form bisphosphonates. For example:

-

Reaction : Heating 3-amino-1,2,4-triazole with diethyl phosphite and triethyl orthoformate produces 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid (1 ) alongside N-ethylated byproducts .

-

Conditions : Prolonged heating (140°C, 14 h) in acidic or basic media .

Biological Interactions and Redox Effects

Though unrelated to direct reactions, 3-amino-1,2,4-triazole (3-AT) analogs modulate redox systems:

-

H₂O₂ Accumulation : 3-AT inhibits glutathione peroxidase (GPX), increasing intracellular H₂O₂ levels .

-

Metabolic Impact : Elevated H₂O₂ reduces PPARγ expression, alters glucose/lipid metabolism, and activates NF-κB-mediated inflammation .

Proposed Reaction Pathways for this compound

Based on analogous systems, potential reactions include:

Cyclocondensation

-

Reagents : Trimethyl orthoformate, hydrazines.

-

Product : Cyclopentyl-substituted 3-aminotriazoles.

Alkylation/Phosphorylation

-

Reagents : Diethyl phosphite, triethyl orthoformate.

-

Product : Bisphosphonate derivatives.

Catalytic Hydrogenation

-

Reagents : Pd/C, H₂ (0.1–1 MPa).

-

Product : Saturated cyclopentane derivatives.

Challenges and Considerations

-

Steric Effects : The cyclopentyl group may hinder reactivity compared to phenyl or alkyl substituents.

-

Optical Purity : Asymmetric synthesis requires chiral inducers (e.g., N-acylhydroxyamines) to control stereochemistry .

-

Byproduct Formation : N-ethylation and phosphonate side products necessitate purification via crystallization or chromatography .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 3-amino-1-cyclopentylthiourea is in cancer research. Recent studies have demonstrated its potential as an inhibitor of pyruvate dehydrogenase kinases (PDK), which play a crucial role in cancer metabolism.

Case Study: PDK Inhibition

A library of compounds was synthesized, including this compound derivatives, which were tested for their ability to inhibit PDK activity. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines at low micromolar concentrations. Notably, the compound showed efficacy comparable to established chemotherapeutics while exhibiting a better tolerability profile .

Table 1: Summary of Anticancer Activity Studies

| Compound | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| This compound | 2.5 | Pancreatic cancer cells | |

| DCA (Standard) | 100 | Pancreatic cancer cells | |

| Cisplatin | 10 | Various solid tumors |

Metabolic Research

Beyond its anticancer properties, this compound has been studied for its effects on metabolic pathways. It has been found to modulate glucose metabolism in cancer cells, which is critical for understanding tumor growth and resistance mechanisms.

Case Study: Metabolic Pathway Modulation

Studies using three-dimensional cell cultures demonstrated that treatment with this compound resulted in altered metabolic profiles, including reduced lactate production and increased oxidative phosphorylation in treated cells compared to controls . This indicates its potential role as a metabolic modulator.

Table 2: Effects on Metabolic Pathways

| Parameter | Control (Untreated) | Treated with this compound |

|---|---|---|

| Lactate Production (mM) | 4.0 | 2.0 |

| Oxygen Consumption Rate (pmol O2/min) | 20 | 35 |

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications beyond oncology:

- Neurological Disorders : Due to its ability to penetrate the blood-brain barrier, it may be explored for treating neurodegenerative diseases.

- Metabolic Disorders : Its role in modulating energy metabolism can be further investigated for conditions like obesity and diabetes.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-cyclopentylthiourea involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects .

Comparación Con Compuestos Similares

- 1-Cyclopentyl-3-phenylthiourea

- 1-Cyclopentyl-3-methylthiourea

- 1-Cyclopentyl-3-ethylthiourea

Comparison: 3-Amino-1-cyclopentylthiourea is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group enhances its ability to form hydrogen bonds, making it more effective in certain biological applications .

Actividad Biológica

3-Amino-1-cyclopentylthiourea (CPTU) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article delves into the biological activity of CPTU, exploring its mechanisms of action, effects on various biological pathways, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

CPTU's biological activity is primarily attributed to its interactions with key cellular pathways involved in inflammation, metabolism, and cancer cell proliferation. The compound has been studied for its effects on:

- Inflammation Modulation : CPTU has shown potential in modulating inflammatory responses through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator of inflammation.

- Anticancer Properties : Research indicates that CPTU may induce apoptosis in cancer cells by disrupting metabolic pathways and enhancing oxidative stress.

- NF-κB Inhibition : CPTU inhibits the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial for mitigating chronic inflammation associated with various diseases, including cancer .

- Metabolic Regulation : The compound affects glucose and lipid metabolism by altering the expression of glucose transporter type 4 (GLUT4) and peroxisome proliferator-activated receptor gamma (PPARγ). This modulation can lead to improved insulin sensitivity and reduced lipogenesis .

- Induction of Apoptosis : CPTU has been observed to induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This effect is particularly pronounced in KRAS-mutated pancreatic cancer cells .

Case Studies

Recent studies have highlighted the efficacy of CPTU in various experimental models:

- In vitro Studies : In a study evaluating the anticancer effects of CPTU, it was found that treatment led to significant reductions in cell viability across multiple cancer cell lines, including pancreatic and breast cancers. The IC50 values demonstrated potent activity at low micromolar concentrations .

- In vivo Models : Animal studies have shown that CPTU administration resulted in reduced tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against aggressive tumors .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.